4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid
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Overview
Description
4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothieno pyrimidine core, a piperazine ring, and a butanoic acid moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the benzothieno pyrimidine core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.
Introduction of the piperazine ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Attachment of the butanoic acid moiety: The final step involves the coupling of the benzothieno pyrimidine-piperazine intermediate with a butanoic acid derivative, typically using esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others, allowing for the customization of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro1
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as drug development for various diseases.
Industry: It may find use in the development of new materials, catalysts, or other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Pathway Modulation: The compound could affect various biochemical pathways, altering the production of metabolites or the activity of signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Oxo-4-[4-(4-oxo-3-methyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid
- 4-Oxo-4-[4-(4-oxo-3-ethyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid
Uniqueness
4-Oxo-4-[4-(4-oxo-3-propyl-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid stands out due to its specific combination of functional groups and structural features. The presence of the propyl group, the benzothieno pyrimidine core, and the piperazine ring contribute to its unique chemical and biological properties, distinguishing it from similar compounds with different substituents.
Properties
CAS No. |
1018052-86-2 |
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Molecular Formula |
C21H28N4O4S |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-oxo-4-[4-(4-oxo-3-propyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)piperazin-1-yl]butanoic acid |
InChI |
InChI=1S/C21H28N4O4S/c1-2-9-25-20(29)18-14-5-3-4-6-15(14)30-19(18)22-21(25)24-12-10-23(11-13-24)16(26)7-8-17(27)28/h2-13H2,1H3,(H,27,28) |
InChI Key |
XQNVFNHYEOQPHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C2=C(N=C1N3CCN(CC3)C(=O)CCC(=O)O)SC4=C2CCCC4 |
Origin of Product |
United States |
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